molecular formula C24H25FN4O4 B15029880 4,4'-({3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

4,4'-({3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B15029880
M. Wt: 452.5 g/mol
InChI Key: GXNMIPRTGKTZMA-UHFFFAOYSA-N
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Description

4-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethoxy, fluorophenyl, methoxy, hydroxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common approach is the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method involves the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency and yield of the desired product. The use of continuous flow reactors and automated synthesis platforms can also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and fluorophenyl-containing compounds. Examples include:

    Pyrazole derivatives: Compounds with similar pyrazole ring structures, which may exhibit comparable chemical and biological properties.

    Fluorophenyl compounds: Compounds containing fluorophenyl groups, which may share similar reactivity and applications.

Uniqueness

The uniqueness of 4-({3-ETHOXY-4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C24H25FN4O4

Molecular Weight

452.5 g/mol

IUPAC Name

4-[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C24H25FN4O4/c1-4-32-19-11-15(9-10-18(19)33-12-16-7-5-6-8-17(16)25)22(20-13(2)26-28-23(20)30)21-14(3)27-29-24(21)31/h5-11,22H,4,12H2,1-3H3,(H2,26,28,30)(H2,27,29,31)

InChI Key

GXNMIPRTGKTZMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)OCC4=CC=CC=C4F

Origin of Product

United States

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